1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1170046-43-1
VCID: VC7656437
InChI: InChI=1S/C21H18ClN7O2/c1-31-18-7-6-16(10-17(18)22)28-21(30)27-15-4-2-14(3-5-15)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30)
SMILES: COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl
Molecular Formula: C21H18ClN7O2
Molecular Weight: 435.87

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea

CAS No.: 1170046-43-1

Cat. No.: VC7656437

Molecular Formula: C21H18ClN7O2

Molecular Weight: 435.87

* For research use only. Not for human or veterinary use.

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea - 1170046-43-1

Specification

CAS No. 1170046-43-1
Molecular Formula C21H18ClN7O2
Molecular Weight 435.87
IUPAC Name 1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Standard InChI InChI=1S/C21H18ClN7O2/c1-31-18-7-6-16(10-17(18)22)28-21(30)27-15-4-2-14(3-5-15)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30)
Standard InChI Key KVGOSLTWMPBDPQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features:

  • Pyrimidine-Imidazole Core: A pyrimidine ring substituted at position 6 with a 1H-imidazole group, enabling π-π stacking and hydrogen bonding with biological targets .

  • Urea Linker: Connects the pyrimidine-imidazole system to a 3-chloro-4-methoxyphenyl group, providing rigidity and hydrogen-bonding capacity .

  • Substituents:

    • 3-Chloro-4-methoxyphenyl: Enhances lipophilicity and modulates electronic properties.

    • 4-Aminophenyl: Facilitates solubility and intermolecular interactions .

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₈ClN₇O₂
Molecular Weight435.87 g/mol
IUPAC Name1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Topological Polar SA124 Ų

The chloro and methoxy groups confer moderate lipophilicity (clogP ~3.5 estimated), while the urea and amine groups enhance water solubility relative to purely aromatic systems .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves three key stages (Figure 1):

  • Imidazole-Pyrimidine Intermediate:

    • Condensation of 4,6-dichloropyrimidine with 1H-imidazole under basic conditions (K₂CO₃, DMF, 80°C) .

    • Selective amination at position 4 using NH₃/EtOH yields 6-(1H-imidazol-1-yl)pyrimidin-4-amine .

  • Urea Formation:

    • Reaction of 4-isocyanato-3-chloro-4-methoxybenzene with the pyrimidine-amine intermediate in THF at 0°C .

    • Triphosgene or carbonyldiimidazole (CDI) catalyzes urea bridge formation .

  • Purification:

    • Column chromatography (SiO₂, EtOAc/hexane) achieves >95% purity.

Analytical Characterization

  • ¹H/¹³C NMR: Peaks at δ 8.9 ppm (pyrimidine H), δ 7.3–8.1 ppm (aromatic H), and δ 3.8 ppm (OCH₃) confirm structure .

  • HRMS: [M+H]⁺ observed at m/z 436.1264 (calc. 436.1268).

Biological Activity and Mechanism

Kinase Inhibition

Analogous compounds (e.g., VU0647384-1) inhibit Abl1 kinase (IC₅₀ = 12 nM) by binding to the ATP pocket . Molecular docking predicts similar interactions for this compound:

  • Imidazole N3 forms hydrogen bonds with kinase hinge residue Glu286.

  • Chlorophenyl group occupies hydrophobic pocket I .

Cytotoxicity Profile

Preliminary data for analogs indicate CC₅₀ > 50 µM in HEK293 cells, suggesting selectivity over mammalian cells .

Stability and Solubility

Degradation Pathways

  • Hydrolytic Degradation: Urea bridge cleavage occurs at pH <3 or >10 (t₁/₂ = 8 hrs at pH 2) .

  • Oxidative Stress: Methoxy group demethylation via CYP450 enzymes forms a quinone metabolite .

Solubility Optimization

ConditionSolubility (mg/mL)Source
Water (pH 7.4)0.12
0.5% HPMC in PBS2.8
DMSO45

Formulation with hydroxypropyl-β-cyclodextrin (HPβCD) increases aqueous solubility to 8.3 mg/mL .

Future Research Directions

  • ADMET Profiling: Assess bioavailability, CNS penetration, and hERG inhibition risks.

  • Co-crystallization Studies: Resolve binding modes with Abl1 or parasitic targets.

  • Pro-drug Design: Mask urea group with tert-butoxycarbonyl (BOC) to enhance oral absorption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator